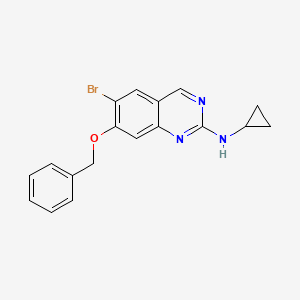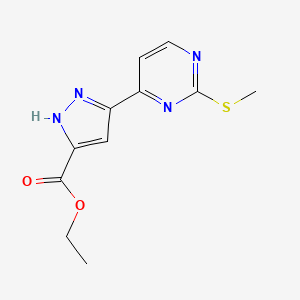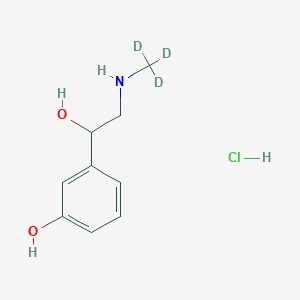
(2Z)-2-(cyclohexylcarbamothioylhydrazinylidene)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-(cyclohexylcarbamothioylhydrazinylidene)propanoic acid is an organic compound that features a unique structure combining a cyclohexyl group, a carbamothioyl group, and a hydrazinylidene group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(cyclohexylcarbamothioylhydrazinylidene)propanoic acid typically involves the reaction of cyclohexyl isothiocyanate with hydrazine hydrate, followed by the addition of pyruvic acid. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems for monitoring and controlling reaction parameters would be essential to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-2-(cyclohexylcarbamothioylhydrazinylidene)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted hydrazinylidene derivatives.
Aplicaciones Científicas De Investigación
(2Z)-2-(cyclohexylcarbamothioylhydrazinylidene)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (2Z)-2-(cyclohexylcarbamothioylhydrazinylidene)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its hydrazinylidene group can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- (2Z)-2-(phenylcarbamothioylhydrazinylidene)propanoic acid
- (2Z)-2-(methylcarbamothioylhydrazinylidene)propanoic acid
- (2Z)-2-(ethylcarbamothioylhydrazinylidene)propanoic acid
Uniqueness
(2Z)-2-(cyclohexylcarbamothioylhydrazinylidene)propanoic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H17N3O2S |
|---|---|
Peso molecular |
243.33 g/mol |
Nombre IUPAC |
(2Z)-2-(cyclohexylcarbamothioylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C10H17N3O2S/c1-7(9(14)15)12-13-10(16)11-8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,14,15)(H2,11,13,16)/b12-7- |
Clave InChI |
KTMPHFDIWOLLLB-GHXNOFRVSA-N |
SMILES isomérico |
C/C(=N/NC(=S)NC1CCCCC1)/C(=O)O |
SMILES canónico |
CC(=NNC(=S)NC1CCCCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


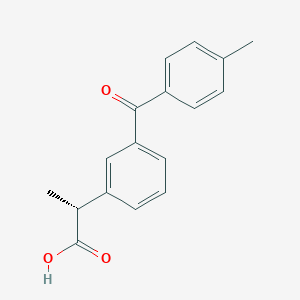
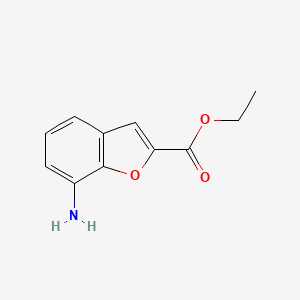
![benzyl (8Z)-2-oxo-4,6,7,9a-tetrahydro-3aH-[1,3,2]dioxathiolo[4,5-c]azocine-5-carboxylate](/img/structure/B13854171.png)
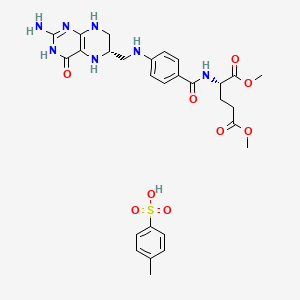

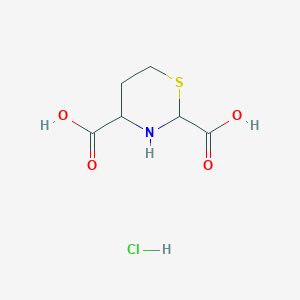

![8-Cyclopentyl-5-methyl-6-propionylpyrido[2,3-d]pyrimidine-2,7(3H,8H)-dione](/img/structure/B13854195.png)
![N-[6-(Biotinamido)hexanoyl]-(R)-2-amino-2-carboxyethylmethanethiosulfonate](/img/structure/B13854205.png)
![(R)-7-(Hydroxymethyl)-7,8-dihydro-6H-dibenzo[b,d]oxocine-3,7,10,11-tetraol](/img/structure/B13854210.png)
